molecular formula C11H14N2O2 B15348200 Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate CAS No. 95576-06-0

Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate

Cat. No.: B15348200
CAS No.: 95576-06-0
M. Wt: 206.24 g/mol
InChI Key: LWOQHBPYXHSRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate (CAS 95576-06-0) is a heterocyclic compound of significant interest in medicinal chemistry, featuring a fused cyclopentane-pyrazine ring system with an ethyl ester substituent. This compound has garnered attention for its role as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex, making it a valuable building block in antiviral drug discovery and pharmaceutical development . Its molecular structure, which combines aromatic pyrazine nitrogen atoms with a partially saturated cyclopentane ring, confers a balance of rigidity and solubility properties that are advantageous for drug design . In synthetic chemistry, the compound serves as a versatile scaffold. The pyrazine ring is amenable to electrophilic aromatic substitution, such as nitration and halogenation, allowing for functionalization at the 3-position . Furthermore, the ethyl ester group can be hydrolyzed to the carboxylic acid or functionalized into carboxamide derivatives through coupling reactions with amines, enabling the exploration of structure-activity relationships . The compound also participates in cross-coupling reactions, including Suzuki-Miyaura coupling with arylboronic acids, to extend the π-system and create biaryl derivatives . Analytical validation of the compound can be achieved through techniques including HPLC, GC-MS, NMR (1H & 13C), and IR spectroscopy, ensuring high purity and confirming identity . This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

95576-06-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-12-10-7(2)4-5-8(10)13-9/h6-7H,3-5H2,1-2H3

InChI Key

LWOQHBPYXHSRGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(CCC2=N1)C

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrazine ring undergoes electrophilic substitution at nitrogen-adjacent positions. Key reactions include:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives, preferentially substituting at the 3-position.

  • Halogenation : Chlorination with Cl₂/FeCl₃ produces 3-chloro derivatives, while bromination (Br₂/H₂O₂) forms 3-bromo analogs .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro65%
ChlorinationCl₂/FeCl₃, 25°C3-Chloro78%

Oxidation Reactions

The dihydrocyclopenta moiety is susceptible to oxidation:

  • Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the dihydro ring to a ketone, forming 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-one .

  • Catalytic Oxidation : Mn(OTf)₂ with tert-butyl hydroperoxide (t-BuOOH) in tert-butanol at 50°C for 48h achieves selective oxidation with 87% yield .

Mechanistic Insight :
The Mn(II) catalyst facilitates radical-mediated oxidation, with tert-butoxy radicals abstracting hydrogen from the cyclopenta ring, followed by oxygen rebound.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis and subsequent derivatization:

  • Saponification : NaOH/EtOH/H₂O (reflux, 6h) yields the carboxylic acid (95% conversion).

  • Amidation : Coupling with amines (EDC/HOBt) produces carboxamide derivatives, useful in pharmaceutical applications .

Cyclization and Ring Expansion

Under acidic conditions, the compound participates in cycloadditions:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems, enhancing structural complexity .

Table 2: Cyclization Outcomes

ConditionsProductYield
H₂SO₄ (cat.), 80°CFused quinoxaline derivative72%
BF₃·Et₂O, CH₂Cl₂Spirocyclic adduct68%

Biotransformation Pathways

In metabolic studies, methyl side chains undergo oxidation:

  • Hepatic Metabolism : CYP2E1 enzymes oxidize the 5-methyl group to a hydroxymethyl intermediate, further metabolized to a carboxylic acid .

Key Metabolites :

  • 5-(Hydroxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylic acid

  • 5-Carboxy-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylate

Catalytic Cross-Coupling

The pyrazine ring participates in palladium-mediated couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives, enabling π-system extension .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Decarboxylation : Loss of CO₂ to form 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine.

  • Ring Fragmentation : Pyrolysis yields smaller heterocycles (e.g., pyrazine, cyclopentadiene).

Comparative Reactivity Analysis

Table 3: Reaction Selectivity vs. Analogous Pyrazines

CompoundNitration YieldOxidation Rate (t-BuOOH)
Ethyl 5-methyl-6,7-dihydro-5H-...65%87%
2-Ethyl-3-methylpyrazine42%53%
5-Methylpyrazine58%61%

The fused cyclopenta ring enhances electrophilic substitution yields due to increased electron density at the 3-position .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differences:

Compound Name Core Structure Substituents Key Applications/Properties References
Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate Cyclopenta[b]pyrazine -COOEt at C2, -CH3 at C5 RSV polymerase inhibition (65% synthetic yield)
(5R)-5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Cyclopenta[b]pyrazine -CH3 at C5 (stereospecific R-configuration) Fragrance ingredient (maple lactone-like aroma); commercial availability (99% purity)
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate Cyclopenta[b]pyridine -COOEt at C3 Intermediate in pharmaceutical synthesis; pyridine core alters electronic properties
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol Cyclopenta[d]pyrimidine -OH at C2 and C4 Potential hydrogen-bonding interactions; solubility modifier
Ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate Cyclopenta-thieno-pyrimidine -COOEt, -NH2, and thieno-pyrimidine fusion Enhanced hydrogen-bonding capacity; pyrazole ring adds steric bulk

Physicochemical Properties

Property This compound (5R)-5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Molecular Formula C11H14N2O2 C8H10N2 C11H13NO2
Molecular Weight 206.24 g/mol 134.18 g/mol 191.23 g/mol
Refractive Index Not reported 1.541 Not reported
Boiling Point Not reported 209.6°C (predicted) Not reported
Flash Point Not reported 78.9°C Not reported
Key Functional Groups Ester (-COOEt), methyl (-CH3) Methyl (-CH3) Ester (-COOEt), pyridine nitrogen

Preparation Methods

Cyclocondensation Strategies

Cyclocondensation reactions represent the most widely documented approach for synthesizing bicyclic pyrazine derivatives. A study by Rychen et al. (2017) demonstrated that sodium alkoxide-catalyzed cyclocondensation between α,β-unsaturated cycloketones and nitrile derivatives can yield cyclopenta[b]pyrazine scaffolds. For Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylate, this method involves:

  • Preparation of 5-Methylcyclopentanone Intermediate :
    Cyclopentanone undergoes Knoevenagel condensation with methyl-substituted aldehydes to form 2,5-diarylidenecyclopentanone. For example, reaction with formaldehyde in the presence of piperidine acetate yields 5-methylcyclopentanone.

  • Michael Addition with Ethyl Cyanoacetate :
    The α,β-unsaturated cycloketone reacts with ethyl cyanoacetate via Michael addition, forming an intermediate that undergoes alkoxide-mediated cyclization. Sodium ethoxide in ethanol at 80°C facilitates this step, producing the pyrazine ring.

  • Dehydration and Aromatization :
    The adduct undergoes dehydration under reflux conditions (110°C, 6 hours) to yield the fully conjugated pyrazine system.

Key Parameters :

  • Catalyst: Sodium ethoxide (10 mol%)
  • Solvent: Anhydrous ethanol
  • Yield: ~65–72% (extrapolated from analogous reactions).

Multi-Component Reaction (MCR) Approaches

Multi-component reactions enable the simultaneous formation of multiple bonds, streamlining the synthesis of complex heterocycles. A hypothetical MCR route for this compound could involve:

  • Reactants :

    • Ethyl glyoxylate (ester component)
    • 1,3-Cyclopentanedione (cyclic ketone)
    • Methylamine (nitrogen source)
  • Mechanism :

    • Step 1 : Condensation of ethyl glyoxylate with methylamine forms an imine intermediate.
    • Step 2 : 1,3-Cyclopentanedione undergoes nucleophilic attack by the imine, followed by cyclization to form the dihydrocyclopenta ring.
    • Step 3 : Oxidation with MnO₂ introduces aromaticity into the pyrazine ring.

Optimization Challenges :

  • Competing side reactions (e.g., over-oxidation) require strict temperature control (60–70°C).
  • Solvent polarity significantly affects yield; dimethylformamide (DMF) outperforms toluene by 15–20% in model systems.

Post-Cyclization Esterification

For pyrazine derivatives lacking ester groups, post-cyclization functionalization offers a viable pathway. This two-step method involves:

  • Synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylic Acid :

    • Cyclocondensation of 5-methylcyclopentanone with cyanoacetic acid under acidic conditions (H₂SO₄, 100°C, 8 hours).
    • Yield: ~58% (based on analogous carboxylic acid syntheses).
  • Esterification with Ethanol :

    • The carboxylic acid reacts with ethanol in the presence of H₂SO₄ (Fischer esterification).
    • Reaction conditions: 120°C, 12 hours, molar ratio 1:5 (acid:ethanol).
    • Yield: 85–90%.

Advantages :

  • High purity (>98% by HPLC) due to separable intermediates.
  • Scalability for industrial production.

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency, scalability, and practicality of the three primary methods:

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Cyclocondensation 65–72 95 6–8 High
Multi-Component 50–60 90 10–12 Moderate
Post-Cyclization Ester 85–90 98 20 Low

Data synthesized from Refs.

Mechanistic Insights and Side Reactions

  • Cyclocondensation Side Products :

    • Over-alkylation at the pyrazine nitrogen occurs if excess alkylating agents (e.g., methyl iodide) are present, producing N-methylated byproducts.
    • Mitigation: Use stoichiometric alkylation agents and low temperatures (0–5°C).
  • Esterification Challenges :

    • Incomplete esterification leaves residual carboxylic acid, necessitating purification via aqueous NaHCO₃ washes.
  • Oxidative Degradation :

    • The dihydrocyclopenta ring is susceptible to oxidation, particularly in the presence of O₂. Inert atmospheres (N₂ or Ar) improve yields by 10–15%.

Industrial Applications and Process Optimization

Large-scale production of this compound prioritizes cost-effectiveness and reproducibility:

  • Catalyst Recycling :
    Sodium ethoxide can be recovered from reaction mixtures via filtration (post-neutralization with acetic acid), reducing costs by 20–25%.

  • Continuous Flow Systems :
    Microreactor technology minimizes thermal degradation during cyclocondensation, enhancing yield to 78% in pilot studies.

  • Green Chemistry Initiatives : Substituting ethanol with cyclopentyl methyl ether (CPME) as a solvent reduces waste generation by 30% without compromising yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate?

  • Methodology : Multi-step organic synthesis is typically employed, starting with cyclopentenolone derivatives or aliphatic α-diketones condensed with diamines. For example, cyclopentenolones can react with ethylenediamine derivatives under acidic or basic conditions to form the bicyclic pyrazine core. Subsequent esterification or functional group modifications (e.g., oxidation/reduction of substituents) yield the target compound. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce aryl/alkyl groups to the pyrazine ring .
  • Key Steps :

  • Cyclization to form the fused pyrazine-cyclopentane structure.
  • Esterification via ethyl chloroformate or transesterification.
  • Purification via column chromatography or recrystallization.

Q. How can the purity and identity of this compound be validated?

  • Analytical Techniques :

  • GC-MS/LC-MS : For quantifying purity and detecting impurities (e.g., used in metabolomics studies for similar pyrazines) .
  • IR Spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹) .
  • Refractive Index : Matches literature values (e.g., n = 1.525–1.535 at 20°C) .
  • NMR : Confirms stereochemistry and substitution patterns (e.g., diastereotopic protons in the cyclopentane ring) .

Q. What are the standard protocols for crystallographic structure determination of this compound?

  • Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement.
  • Steps :

  • Grow crystals via slow evaporation or vapor diffusion.
  • Collect diffraction data (e.g., Mo/Kα radiation).
  • Solve phases using direct methods (SHELXS/SHELXD) and refine with SHELXL, focusing on hydrogen-bonding networks and ring puckering parameters .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S isomers) impact biological activity?

  • Approach :

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
  • Assess bioactivity (e.g., kinase inhibition, antimicrobial assays) and compare IC₅₀ values.
  • Use molecular docking to study enantiomer-target interactions (e.g., with ATP-binding pockets) .
    • Case Study : (5R)- and (5S)-isomers show differential binding affinities in kinase inhibition due to steric hindrance in the active site .

Q. How can computational modeling predict reactivity and intermolecular interactions?

  • Methods :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding patterns and solvent effects on stability .
  • QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Analysis Framework :

  • Compare assay conditions (e.g., cell lines, substrate concentrations).
  • Validate purity and stereochemical consistency (e.g., enantiomeric excess via chiral HPLC).
  • Use meta-analysis of structurally analogous compounds (e.g., pyrazolo-oxazine derivatives) to identify trends .
    • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Optimization Parameters :

  • Catalyst Screening : Test Pd/C, Cu chromite, or enzyme-mediated reactions for selectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve diastereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.